alpha-Methylcholine

Catalog No.
S584536
CAS No.
21618-46-2
M.F
C6H16NO+
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylcholine

CAS Number

21618-46-2

Product Name

alpha-Methylcholine

IUPAC Name

1-hydroxypropan-2-yl(trimethyl)azanium

Molecular Formula

C6H16NO+

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1

InChI Key

CQAUBRYQGMZJLY-UHFFFAOYSA-N

SMILES

CC(CO)[N+](C)(C)C

Synonyms

alpha-methylcholine, alpha-methylcholine acetate, alpha-methylcholine iodide

Canonical SMILES

CC(CO)[N+](C)(C)C

Alpha-Methylcholine is a synthetic analog of acetylcholine, characterized by the presence of a methyl group on the alpha carbon adjacent to the nitrogen atom in its structure. This modification alters its pharmacological properties, making it a potent agonist for muscarinic acetylcholine receptors. Its chemical formula is C₇H₁₉NO₂, and it is primarily used in research settings to study cholinergic signaling and receptor interactions.

Typical of quaternary ammonium compounds. The presence of the methyl group affects its reactivity compared to acetylcholine. Notably, it can undergo hydrolysis in the presence of cholinesterases, albeit at a slower rate than acetylcholine itself. This reaction is significant in understanding its role as a muscarinic agonist and its potential therapeutic applications.

Alpha-Methylcholine acts predominantly as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. It has been shown to stimulate bronchoconstriction and increase secretions in the respiratory system, similar to acetylcholine but with altered potency and efficacy. Its interaction with different muscarinic receptor subtypes (M1, M2, M3, M4, M5) leads to diverse biological effects, including modulation of neurotransmitter release and smooth muscle contraction .

Alpha-Methylcholine has several applications in pharmacological research:

  • Cholinergic Research: Used to study the mechanisms of cholinergic signaling and receptor pharmacology.
  • Respiratory Studies: Investigated for its effects on bronchial smooth muscle contraction and potential implications for asthma treatment.
  • Neuroscience: Employed in studies examining neurotransmitter release and synaptic transmission.

Research into alpha-Methylcholine's interactions with muscarinic receptors has revealed insights into receptor selectivity and signaling pathways. Studies have demonstrated that it can activate multiple muscarinic receptor subtypes, leading to varied physiological responses such as increased intracellular calcium levels and modulation of adenylate cyclase activity . Additionally, its slower hydrolysis by cholinesterases compared to acetylcholine suggests potential advantages in therapeutic contexts where prolonged action is desirable.

Alpha-Methylcholine shares structural similarities with several other compounds that interact with cholinergic systems. Below is a comparison highlighting its uniqueness:

CompoundStructureActivity TypeKey Differences
AcetylcholineC₇H₁₄NO₂Endogenous neurotransmitterRapidly hydrolyzed by cholinesterases
MethacholineC₈H₁₈NO₂Muscarinic agonistMore resistant to hydrolysis
CarbacholC₆H₁₄N₂O₂Non-selective agonistContains a carbamate group
BethanecholC₈H₁₈N₂O₂Muscarinic agonistSelective for M3 receptors

Uniqueness of Alpha-Methylcholine

Alpha-Methylcholine's unique position lies in its balance between potency as a muscarinic agonist and resistance to enzymatic degradation, making it particularly valuable for research into cholinergic signaling pathways without rapid desensitization that typically follows acetylcholine administration.

Dates

Modify: 2023-07-20

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